molecular formula C8H7NO B1306768 3-(Pyridin-2-yl)prop-2-yn-1-ol CAS No. 29768-03-4

3-(Pyridin-2-yl)prop-2-yn-1-ol

Cat. No. B1306768
M. Wt: 133.15 g/mol
InChI Key: JBTFIWAQYSBSEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06610736B1

Procedure details

The mixture that consists of 16.6 ml (173 mmol) of 2-bromopyridine, 21.6 ml of propargyl alcohol, 2.5 g of palladium-bis-triphenylphosphine-dichloride and 173 mg of copper(I) iodide is mixed with 510 ml of diethylamine and heated for 1.5 hours to 80° C. After filtration and removal of the solvent, the residue is purified by chromatography on fine silica gel with a gradient system that consists of n-hexane and ethyl acetate. 17.8 g (134 mmol, 77%) of the title compound is isolated as a colorless oil.
Quantity
16.6 mL
Type
reactant
Reaction Step One
Quantity
21.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
palladium-bis-triphenylphosphine-dichloride
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
copper(I) iodide
Quantity
173 mg
Type
catalyst
Reaction Step Four
Quantity
510 mL
Type
solvent
Reaction Step Five
Yield
77%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:8]([OH:11])[C:9]#[CH:10]>[Cu]I.C(NCC)C>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:10]#[C:9][CH2:8][OH:11]

Inputs

Step One
Name
Quantity
16.6 mL
Type
reactant
Smiles
BrC1=NC=CC=C1
Step Two
Name
Quantity
21.6 mL
Type
reactant
Smiles
C(C#C)O
Step Three
Name
palladium-bis-triphenylphosphine-dichloride
Quantity
2.5 g
Type
reactant
Smiles
Step Four
Name
copper(I) iodide
Quantity
173 mg
Type
catalyst
Smiles
[Cu]I
Step Five
Name
Quantity
510 mL
Type
solvent
Smiles
C(C)NCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 1.5 hours to 80° C
FILTRATION
Type
FILTRATION
Details
After filtration and removal of the solvent
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography on fine silica gel with a gradient system that

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C#CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 134 mmol
AMOUNT: MASS 17.8 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.